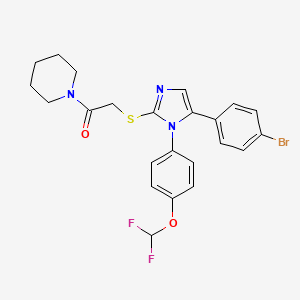

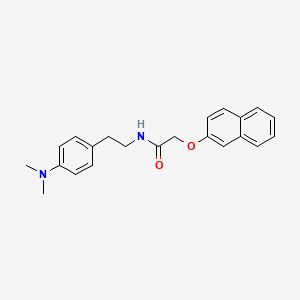

![molecular formula C6H14N2O B2970412 O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine CAS No. 152491-34-4](/img/structure/B2970412.png)

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” is a chemical compound with the CAS Number: 152491-34-4 . It has a molecular weight of 130.19 . The IUPAC name for this compound is (2R,4R)-4-(aminooxy)-2-methylpiperidine .

Molecular Structure Analysis

The InChI code for “O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” is 1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” are not available, hydroxylamines in general are known to participate in various chemical reactions. For instance, they can undergo reductive rearrangement reactions .Physical And Chemical Properties Analysis

“O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis of Chiral Tertiary Amines

This compound is utilized in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures . The process is highly effective and is a significant method in the preparation of complex molecules used in pharmaceuticals and agrochemicals.

Creation of Chiral N-Heterocycles

The compound serves as a precursor in palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations . These reactions are pivotal for creating chiral N-heterocycles, which are core structures in many natural products and medicinal compounds.

Electrophilic Nitrogen Source

In synthetic chemistry, the compound functions as an electrophilic nitrogen source . This reactivity is exploited to construct various nitrogen-containing molecules, which are essential in the development of new drugs and materials.

Phase II Metabolism Studies

The compound is involved in phase II metabolism, particularly in the study of hydroxylamine-based mutagenicity . Understanding this process is crucial for drug safety and the development of therapeutic agents with fewer side effects.

Chemical Space Exploration

With unique properties such as bond dissociation energy and barriers to stereomutation, the compound offers an interesting chemical space for exploration . Researchers can investigate its reactivity and stability, which can lead to the discovery of new reactions and compounds.

Electroanalytical Sensing

Recent advancements in electroanalysis have focused on the sensing of hydroxylamines, including this compound . It has potential applications in environmental monitoring and diagnostics, where accurate detection of hydroxylamines is necessary.

Mutagenicity and Carcinogenicity Research

The compound is used in the study of mutagenicity and carcinogenicity, particularly in understanding the mechanisms that lead to nitroso derivative formation . This research is vital for assessing the risk of certain compounds and for the development of safer chemicals.

Advanced Material Synthesis

Due to its reactivity, the compound is also being explored for the synthesis of advanced materials . These materials could have applications in various fields, including electronics, catalysis, and energy storage.

Safety and Hazards

Propiedades

IUPAC Name |

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAINVYYZGGFCC-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

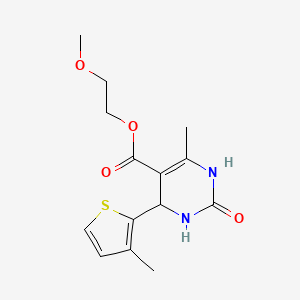

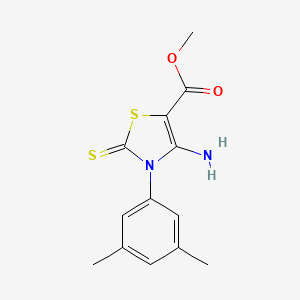

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)

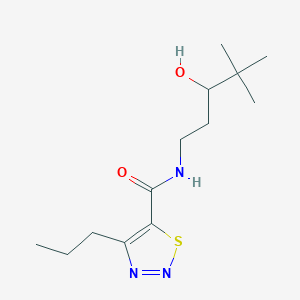

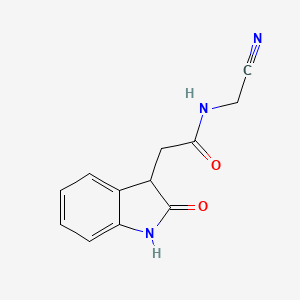

![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)

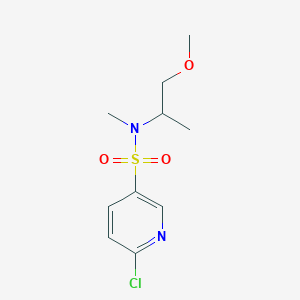

![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)

![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)

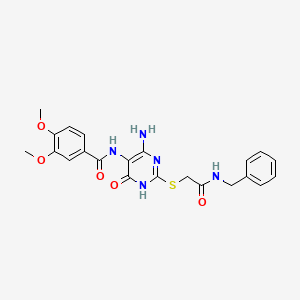

![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)